molecular formula C17H23NO B1327303 Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone CAS No. 898775-21-8

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1327303
CAS No.: 898775-21-8
M. Wt: 257.37 g/mol
InChI Key: ONLFCBAEGHKDEM-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone is an organic compound with the molecular formula C17H23NO It is characterized by the presence of a cyclopentyl group, a pyrrolidine ring, and a phenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclopentyl bromide with 2-(pyrrolidinomethyl)phenyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl phenyl ketone
  • Pyrrolidinomethyl phenyl ketone
  • Cyclopentyl methyl ketone

Uniqueness

Cyclopentyl 2-(pyrrolidinomethyl)phenyl ketone is unique due to the presence of both a cyclopentyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

cyclopentyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(14-7-1-2-8-14)16-10-4-3-9-15(16)13-18-11-5-6-12-18/h3-4,9-10,14H,1-2,5-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLFCBAEGHKDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643678
Record name Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-21-8
Record name Cyclopentyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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